(2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine
Description
(2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine is a fluorinated biphenyl derivative characterized by a biphenyl core with a methanamine (-CH2NH2) group at the 4-position and a fluorine atom at the 2'-position of the distal phenyl ring. Its molecular formula is C13H12FN, with a molecular weight of 201.24 g/mol . Structurally, the fluorine substituent in the ortho (2') position introduces steric and electronic effects that distinguish it from analogs with fluorine in meta (3') or para (4') positions. The compound’s low aqueous solubility, typical of biphenyl derivatives, is mitigated by solubility in organic solvents such as methanol or ether .
Properties
IUPAC Name |
[4-(2-fluorophenyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOGRBKIRHYZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine typically involves the reaction of 2-fluorobenzaldehyde with phenylmagnesium bromide to form a secondary alcohol, which is then subjected to reductive amination using ammonium formate and palladium on carbon (Pd/C) as a catalyst. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Tetrahydrofuran (THF) or ethanol
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Fluorophenyl ketones or aldehydes
Reduction: Secondary or tertiary amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry:
Catalysis: (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine is used as a ligand in catalytic reactions to enhance selectivity and efficiency.
Material Science: The compound is utilized in the synthesis of advanced materials with specific electronic properties.
Biology:
Bioconjugation: It is employed in the modification of biomolecules for imaging and therapeutic purposes.
Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, aiding in the study of biochemical pathways.
Medicine:
Drug Development: this compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Diagnostics: It is used in the development of diagnostic probes for various diseases.
Industry:
Polymer Chemistry: The compound is incorporated into polymers to impart specific properties such as increased thermal stability and chemical resistance.
Agriculture: It is explored for use in agrochemicals to enhance crop protection.
Mechanism of Action
The mechanism of action of (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.
Receptor Modulation: It interacts with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Biphenyl Methanamine Derivatives
Key Findings:
Substituent Position: Fluorine at 2' (ortho) vs. 4' (para) alters electronic effects. In 3'-Ethyl-3-fluoro derivatives, the ethyl group increases molecular weight and lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
Biological Relevance :
- Fluorinated biphenyl methanamines are pivotal in synthesizing TAAR1 agonists (e.g., compounds in ), where fluorine modulates receptor binding affinity and metabolic stability .
- Derivatives like 2-(2-fluoro-biphenyl-4-yl)-N-(coumarin)propanamide () demonstrate the utility of fluorinated biphenyls in fluorescent probes or drug candidates .
Synthetic Versatility :
- The target compound and its analogs are synthesized via Suzuki-Miyaura cross-coupling or amidation reactions, as seen in and . Fluorine’s position influences reaction yields due to steric effects during coupling .
Physicochemical and Pharmacokinetic Considerations
- Solubility : All biphenyl methanamines exhibit low water solubility, but fluorination at para positions (e.g., 4'-fluoro) slightly improves solubility in polar solvents compared to ortho-fluoro derivatives .
- Stability: Fluorine’s electronegativity enhances stability against oxidative degradation, making ortho-fluoro derivatives more robust in storage than non-fluorinated analogs .
- Bioactivity : While direct data are scarce, 4'-fluoro analogs are frequently used in drug discovery pipelines (e.g., GLPBIO’s research compounds), suggesting superior bioavailability over ortho-fluoro versions .
Biological Activity
(2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine is a biphenyl derivative that has attracted attention for its potential biological activities. This compound's unique structure, characterized by a fluoro group and a methanamine moiety, suggests various interactions with biological targets, making it a candidate for pharmaceutical research.
- Molecular Formula : C13H12FN
- Molecular Weight : 215.27 g/mol
- CAS Number : 946714-22-3
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that biphenyl derivatives, including this compound, possess antimicrobial properties. The mechanism of action appears to involve the inhibition of bacterial growth through interference with cellular processes.
Anticancer Activity
The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, suggesting its role as a potential chemotherapeutic agent. For instance, compounds related to biphenyl structures have shown significant cytotoxicity against human cancer cell lines such as MCF-7 and A549 .
The biological activity of this compound is thought to be mediated through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Receptor Binding : It might interact with specific receptors or proteins involved in cell signaling pathways.
Study 1: Antitumor Activity Evaluation
In a study evaluating the antitumor activity of various biphenyl derivatives, this compound exhibited significant cytotoxic effects against several cancer cell lines. The results indicated an IC50 value comparable to established anticancer agents, suggesting its potential as a lead compound in drug development .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.0 |
| Control Drug (e.g., Doxorubicin) | MCF-7 | 3.5 |
Study 2: Mechanistic Insights
Another study explored the mechanistic aspects of how this compound affects apoptosis in cancer cells. The compound was found to upregulate pro-apoptotic factors and downregulate anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis in treated cells .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| (4-Fluoro[1,1'-biphenyl]-2-YL)methanamine | Structure | Moderate anticancer activity |
| (2-Fluoro[1,1'-biphenyl]-4-YL)methanamine | Structure | Stronger antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
